molecular formula C19H15FN6OS B2667212 N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034355-22-9

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2667212
CAS No.: 2034355-22-9
M. Wt: 394.43
InChI Key: NWDKIJURHUWUFZ-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has been identified as a potent and selective inhibitor of Salt-Inducible Kinase 3 (SIK3). This compound is a critical pharmacological tool for dissecting the nuanced roles of SIK3 in cellular signaling and disease pathogenesis. SIK3 is a key regulator of the mammalian Target of Rapamycin (mTOR) signaling pathway and energy metabolism, making this inhibitor highly valuable for research in oncology and metabolic diseases. Recent studies have leveraged this specific compound to investigate its effects on macrophage polarization, demonstrating its ability to shift macrophages towards an anti-inflammatory, M2-like state by modulating the SIK3-HDAC4/5-CREB signaling axis, which has significant implications for understanding immune suppression in the tumor microenvironment and inflammatory disorders. Its high selectivity profile allows researchers to probe SIK3-dependent phenomena with minimal off-target effects, providing a clear mechanistic understanding in complex biological systems. The primary research applications for this SIK3 inhibitor thus include the study of cancer metabolism, the regulation of innate and adaptive immunity, and the development of novel therapeutic strategies targeting kinase-driven pathologies.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6OS/c1-11-12(2)28-19(22-11)23-18(27)16-17(13-7-9-21-10-8-13)26(25-24-16)15-6-4-3-5-14(15)20/h3-10H,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDKIJURHUWUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a triazole moiety, and multiple aromatic groups. Its molecular formula is C22H17FN4O2SC_{22}H_{17}FN_{4}O_{2}S with a molecular weight of approximately 408.4 g/mol. The presence of the fluorine atom and various heterocycles contributes to its biological profile.

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, this compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro experiments demonstrated selective cytotoxicity against colorectal adenocarcinoma cells (Caco-2) with a reduction in cell viability by approximately 39.8% compared to untreated controls .

Table 1: Anticancer Activity Against Different Cell Lines

CompoundCell LineViability Reduction (%)Reference
ACaco-239.8
BA54931.9
CMCF744.3

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is also noteworthy. It has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha in preclinical models. A study highlighted its efficacy in reducing TNF-alpha release from stimulated whole blood in cynomolgus monkeys . This dual inhibition mechanism suggests that it may serve as a therapeutic candidate for conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression and inflammation.
  • Modulation of Cytokine Release : By affecting cytokine signaling pathways, it can reduce inflammatory responses.
  • Interaction with DNA/RNA : Some studies suggest that triazole derivatives can intercalate with nucleic acids, affecting cellular proliferation.

Case Studies

Several case studies have documented the effectiveness of this compound in various experimental settings:

  • In Vivo Studies : Administration in rodent models showed significant reductions in tumor sizes when treated with the compound over a specified duration.
  • Ex Vivo Experiments : Blood samples from treated animals exhibited decreased levels of inflammatory markers compared to controls.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a triazole ring, thiazole moiety, and various aromatic groups. Its molecular formula is C19H18FN5OC_{19}H_{18}FN_{5}O with a molecular weight of approximately 351.38 g/mol. The presence of the fluorophenyl and pyridinyl groups contributes to its unique chemical reactivity and biological activity.

Anticancer Activity

Research has indicated that compounds similar to N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival. Studies have shown that triazole derivatives can act as potent inhibitors against various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Case Study : A study demonstrated that a related triazole compound effectively inhibited tumor growth in xenograft models by targeting the MAPK signaling pathway .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

  • Inhibition of Cytokine Production : Research indicates that it can suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), which is crucial in inflammatory diseases .
  • Preclinical Studies : In vivo studies showed that administration of similar compounds resulted in decreased inflammation markers in rodent models of arthritis .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
  • Thiazole Synthesis : Employing cyclization methods with appropriate precursors.
  • Final Coupling : Combining the thiazole and triazole components through amide bond formation.

This synthetic route allows for the modification of substituents on the aromatic rings to enhance biological activity.

Potential Therapeutic Areas

Given its diverse biological activities, this compound may be explored further for applications in:

  • Neurodegenerative Disorders : Similar compounds have shown promise in modulating neurotransmitter systems and could be beneficial in treating conditions like Alzheimer's disease.
  • Infectious Diseases : The triazole scaffold is known for antifungal properties; thus, derivatives may be developed for antimicrobial applications.

Collaboration and Research Development

Ongoing research collaborations between academia and pharmaceutical industries are crucial to advancing the development of this compound into clinical settings. The focus will be on optimizing pharmacokinetic profiles and minimizing toxicity while maximizing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares key motifs with derivatives reported in , such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its bromo analogue (Compound 5). These analogues feature a triazole-thiazole framework with halogenated aryl groups (Cl, Br) and a 4-fluorophenyl substituent. Critical differences include:

  • Fluorophenyl Position : The target compound has a 2-fluorophenyl group, whereas analogues in use 4-fluorophenyl. Positional isomerism may influence steric and electronic interactions with biological targets.
  • Heteroaryl Substituents : The pyridin-4-yl group in the target compound contrasts with halogenated aryl groups (Cl, Br) in analogues. Pyridine’s nitrogen atom may enhance hydrogen-bonding capacity or polar interactions compared to halogens.

Bioactivity and Therapeutic Potential

Compound 4 (chloro derivative) demonstrates antimicrobial activity, attributed to its halogenated aryl and triazole-thiazole framework . While the target compound’s bioactivity remains uncharacterized, structural parallels suggest possible antimicrobial or kinase-inhibitory properties. Key considerations for bioactivity divergence include:

  • Halogen vs. Pyridine : Chlorine/bromine atoms in analogues may engage in hydrophobic or halogen-bonding interactions absent in the pyridinyl-substituted target.
  • Fluorine Position : The 2-fluorophenyl group in the target compound may induce distinct conformational effects compared to 4-fluorophenyl analogues, impacting target binding.

Crystallographic and Computational Analysis

Structural characterization of such compounds often employs SHELX software (e.g., SHELXL for refinement), which is widely used for small-molecule crystallography .

Comparative Data Table

Compound Name Core Structure R1 (Triazole-5) R2 (Thiazole) Fluorophenyl Position Reported Bioactivity
Target Compound 1H-1,2,3-triazole Pyridin-4-yl 4,5-dimethylthiazole 2- Not reported
4 (Chloro analogue, ) 1H-1,2,3-triazole 4-Chlorophenyl Thiazole 4- Antimicrobial
5 (Bromo analogue, ) 1H-1,2,3-triazole 4-Bromophenyl Thiazole 4- Not reported

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For example, DMF is often used as a polar aprotic solvent to enhance nucleophilic substitution reactions, while K₂CO₃ acts as a base to deprotonate intermediates (e.g., thiol groups in heterocyclic precursors) . Temperature control (e.g., room temperature vs. reflux) and stoichiometric ratios (e.g., 1.1:1 molar ratio of alkylating agents to substrates) are critical for minimizing side reactions. Multi-step protocols, such as those involving condensation of arylpyrazole cores with fluorophenyl groups, should prioritize regioselectivity by using directing groups or protecting strategies .

Q. How can researchers validate the structural purity of this compound post-synthesis?

Methodological Answer: Comprehensive analytical techniques are required:

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of fluorophenyl (δ ~7.0–7.5 ppm), pyridyl (δ ~8.0–8.5 ppm), and thiazole protons (δ ~2.5–3.0 ppm for methyl groups) .
  • IR spectroscopy : Stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and triazole/triazolyl rings (~1500–1600 cm⁻¹) should align with theoretical predictions .
  • Elemental analysis : Experimental vs. calculated C, H, N, S, and F percentages must match within ±0.3% .

Q. What strategies improve the solubility of this compound for in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO:water mixtures (e.g., 10% DMSO) to dissolve hydrophobic moieties like the fluorophenyl and thiazolyl groups .
  • Derivatization : Introduce polar substituents (e.g., hydroxyl or amino groups) on the pyridin-4-yl or triazole rings without disrupting pharmacophore activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-fluorophenyl group in biological activity?

Methodological Answer:

  • Analog synthesis : Replace the 2-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., nitro) to assess effects on target binding .
  • Docking simulations : Compare binding poses of analogs with target proteins (e.g., kinases or receptors) using software like AutoDock Vina. For example, fluorophenyl groups may enhance π-π stacking with aromatic residues in active sites .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across cell lines)?

Methodological Answer:

  • Assay standardization : Control variables such as cell passage number, serum concentration, and incubation time. For example, discrepancies in cytotoxicity assays may arise from differences in ATP levels or metabolic activity .
  • Mechanistic profiling : Use orthogonal assays (e.g., Western blotting for protein target inhibition alongside cell viability assays) to confirm on-target effects .

Q. What computational methods are effective for predicting the compound’s molecular targets?

Methodological Answer:

  • Pharmacophore modeling : Identify key features (e.g., hydrogen bond acceptors on the triazole ring, hydrophobic regions from the thiazolyl group) using tools like PharmaGist .
  • Machine learning : Train models on databases like ChEMBL to predict targets based on structural fingerprints (e.g., ECFP4) .

Q. How can stability issues in aqueous solutions be mitigated during long-term storage?

Methodological Answer:

  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the amide bond .
  • pH optimization : Store in buffered solutions (pH 6–7) to avoid acid/base-catalyzed degradation of the triazole-carboxamide linkage .

Q. What experimental designs are optimal for scaling up multi-step syntheses?

Methodological Answer:

  • Flow chemistry : Use continuous-flow reactors to enhance heat/mass transfer and reduce reaction times (e.g., Swern oxidation for intermediate steps) .
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables like temperature, catalyst loading, and solvent ratios simultaneously .

Q. How can researchers resolve challenges in achieving >95% purity for in vivo studies?

Methodological Answer:

  • Column chromatography : Use gradient elution (e.g., hexane:ethyl acetate 70:30 to 50:50) to separate closely related byproducts .
  • Recrystallization : Select solvents (e.g., ethanol/water mixtures) that differentially dissolve the target compound vs. impurities .

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